2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid
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Overview
Description
2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid is a chemical compound known for its unique structure and properties. This compound features a hydroxy group, an allyl ether, and a sulfonic acid group, making it versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid typically involves the reaction of 2-hydroxypropane-1-sulfonic acid with allyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate and the final product, often involving temperature control and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The sulfonic acid group can be reduced to a sulfonate ester.
Substitution: The allyl ether can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can react with the allyl ether under basic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid.
Reduction: Formation of 2-hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonate.
Substitution: Formation of substituted allyl ethers.
Scientific Research Applications
2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and sulfonic acid groups facilitate binding to active sites, while the allyl ether moiety can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropane-1-sulfonic acid: Lacks the allyl ether group, making it less reactive in certain chemical reactions.
3-[(2-hydroxyprop-2-en-1-yl)oxy]propane-1-sulfonic acid: Similar structure but with different positioning of functional groups, affecting its reactivity and applications.
Uniqueness
2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid stands out due to its combination of functional groups, which confer unique reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
736110-50-2 |
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Molecular Formula |
C6H12O5S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-hydroxy-1-prop-2-enoxypropane-1-sulfonic acid |
InChI |
InChI=1S/C6H12O5S/c1-3-4-11-6(5(2)7)12(8,9)10/h3,5-7H,1,4H2,2H3,(H,8,9,10) |
InChI Key |
RLLIGGXITPQSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(OCC=C)S(=O)(=O)O)O |
Origin of Product |
United States |
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